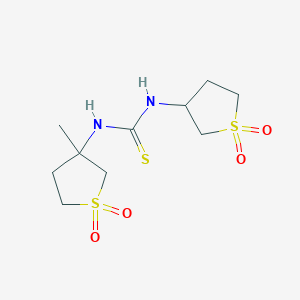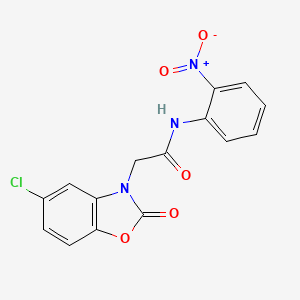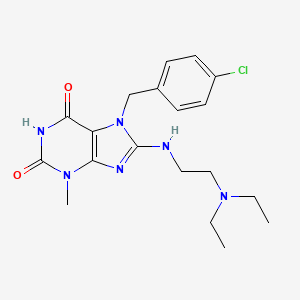![molecular formula C17H17N3O3S B11615254 2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-methylbenzylidene)hydrazinyl]ethanol](/img/structure/B11615254.png)
2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-methylbenzylidene)hydrazinyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-methylbenzylidene)hydrazinyl]ethanol is a complex organic compound that belongs to the class of benzothiazoles This compound is characterized by its unique structure, which includes a benzothiazole ring, a hydrazone linkage, and an ethanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-methylbenzylidene)hydrazinyl]ethanol typically involves the condensation of 1,1-dioxido-1,2-benzothiazol-3-amine with 2-methylbenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an ethanol solvent, leading to the formation of the hydrazone linkage. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially incorporating continuous flow reactors and automated purification systems to streamline production.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-methylbenzylidene)hydrazinyl]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced hydrazine derivatives.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or sulfoxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted benzothiazole compounds.
Applications De Recherche Scientifique
2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-methylbenzylidene)hydrazinyl]ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it useful in biological studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-methylbenzylidene)hydrazinyl]ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the disruption of microbial cell membranes or inhibition of key metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzisothiazolinone: A related compound with antimicrobial properties, commonly used as a preservative.
2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-fluorobenzylidene)hydrazino]ethanol: A similar compound with a fluorobenzylidene group instead of a methylbenzylidene group.
Uniqueness
2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-methylbenzylidene)hydrazinyl]ethanol is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a benzothiazole ring, hydrazone linkage, and ethanol group makes it a versatile compound with a wide range of applications in various fields of research.
Propriétés
Formule moléculaire |
C17H17N3O3S |
|---|---|
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
2-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[(E)-(2-methylphenyl)methylideneamino]amino]ethanol |
InChI |
InChI=1S/C17H17N3O3S/c1-13-6-2-3-7-14(13)12-18-20(10-11-21)17-15-8-4-5-9-16(15)24(22,23)19-17/h2-9,12,21H,10-11H2,1H3/b18-12+ |
Clé InChI |
KLLQHWJZYUTAGC-LDADJPATSA-N |
SMILES isomérique |
CC1=CC=CC=C1/C=N/N(CCO)C2=NS(=O)(=O)C3=CC=CC=C32 |
SMILES canonique |
CC1=CC=CC=C1C=NN(CCO)C2=NS(=O)(=O)C3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-5-{4-[(3-methylphenyl)amino]phthalazin-1-yl}-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide](/img/structure/B11615185.png)
![3-[(4-Fluorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B11615188.png)


![(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11615215.png)
![N-ethyl-6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11615219.png)
![2-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B11615227.png)


![5-bromo-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11615238.png)
![(2Z)-2-(5-bromo-2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11615244.png)
![3-[1-(4-Butylphenyl)-5-phenylpyrrol-2-yl]propanoic acid](/img/structure/B11615253.png)
![(5E)-5-{[2,5-Dimethyl-1-(pyridin-3-YL)-1H-pyrrol-3-YL]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B11615265.png)

